2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a pyrazolyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-hydroxy-3-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-hydroxy-3-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: 2-hydroxy-3-(1H-pyrazol-1-yl)benzyl esters.
Scientific Research Applications
2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and pyrazolyl groups play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde: Known for its use in treating hematological disorders.
2-hydroxy-3-(1H-pyrazol-1-yl)benzoic acid: An oxidation product of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde.
2-hydroxy-3-(1H-pyrazol-1-yl)benzyl alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-hydroxy-3-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H8N2O2/c13-7-8-3-1-4-9(10(8)14)12-6-2-5-11-12/h1-7,14H |
InChI Key |
BKLCXTURCKSAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CC=N2)O)C=O |
Origin of Product |
United States |
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